

# 1-Dodecylpyrrolidin-2-one-d6 chemical structure and properties

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## Compound of Interest

Compound Name: 1-Dodecylpyrrolidin-2-one-d6

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## An In-depth Technical Guide to 1-Dodecylpyrrolidin-2-one-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **1-Dodecylpyrrolidin-2-one-d6**. It is intended for an audience with a technical background in chemistry, pharmacology, and analytical sciences. This document details the physicochemical characteristics of the compound, outlines a representative synthetic approach, and describes its primary application in analytical methodologies, supported by experimental workflow diagrams.

## Chemical Structure and Properties

**1-Dodecylpyrrolidin-2-one-d6** is the deuterium-labeled form of 1-Dodecylpyrrolidin-2-one (also known as N-Lauryl-2-pyrrolidone). The core structure consists of a five-membered lactam ring (pyrrolidin-2-one) with a dodecyl alkyl chain attached to the nitrogen atom. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium atoms. While the exact positions of deuteration can vary depending on the synthesis, they are typically located on the pyrrolidinone ring to ensure stability and a significant mass shift for analytical purposes.

The primary utility of isotopic labeling is in analytical chemistry, particularly in mass spectrometry-based quantification, where the deuterated compound serves as an ideal internal standard.[1] Stable isotopes like deuterium generally do not alter the chemical properties of a molecule, though they may have minor effects on metabolic kinetics.[1]

## Physicochemical Properties

The physical and chemical properties of **1-Dodecylpyrrolidin-2-one-d6** are nearly identical to its non-deuterated analog, with the principal difference being its molecular weight. The following table summarizes the key properties, primarily based on data for the non-deuterated compound, 1-Dodecylpyrrolidin-2-one.

Property	Value	Reference(s)
Molecular Formula	C <sub>16</sub> H <sub>25</sub> D <sub>6</sub> NO	[2][3]
Molecular Weight	~259.49 g/mol (Calculated)	[2][4]
CAS Number	Not consistently available; 2687-96-9 (for non-deuterated)	[2][3][5]
Appearance	Colorless transparent liquid	[2]
Odor	Slight amine-like odor	[6]
Density	0.89 g/mL at 25 °C	[2][3]
Boiling Point	202-205 °C at 11 mm Hg	[2][3]
Flash Point	>110 °C (>230 °F)	[2][3]
Water Solubility	51.7 mg/L at 20 °C	[3]
LogP (Octanol-water)	4.5297	[5]

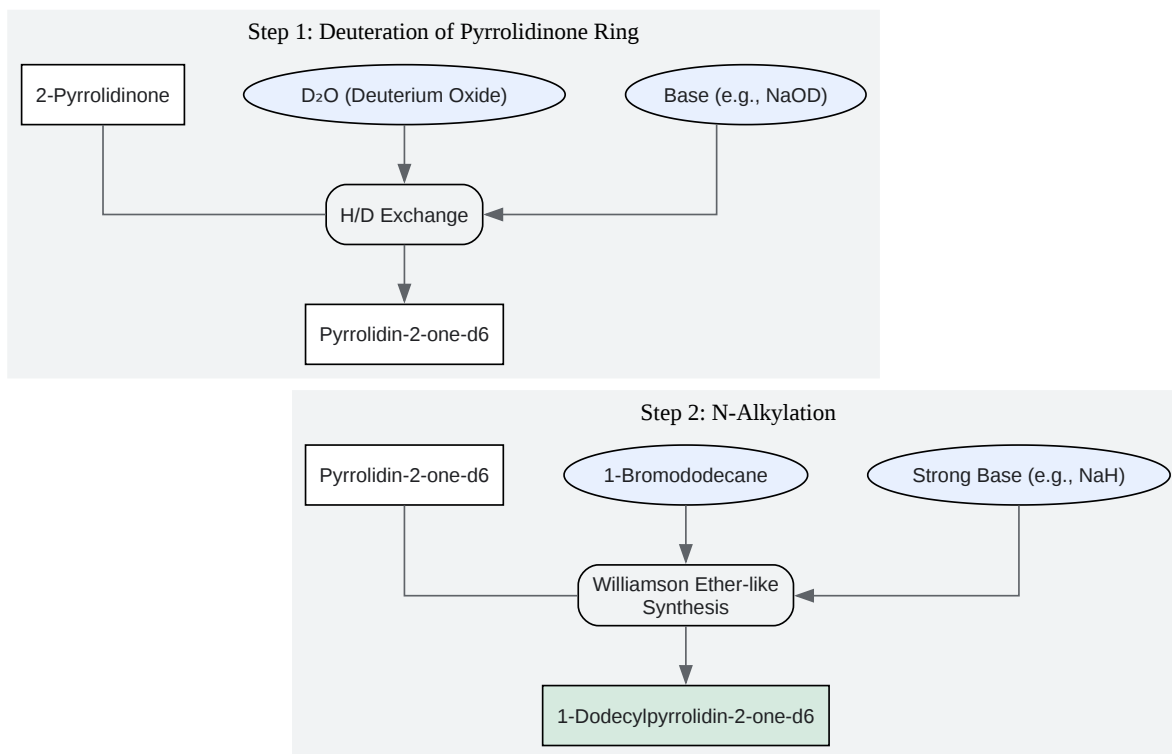
## Synthesis and Manufacturing

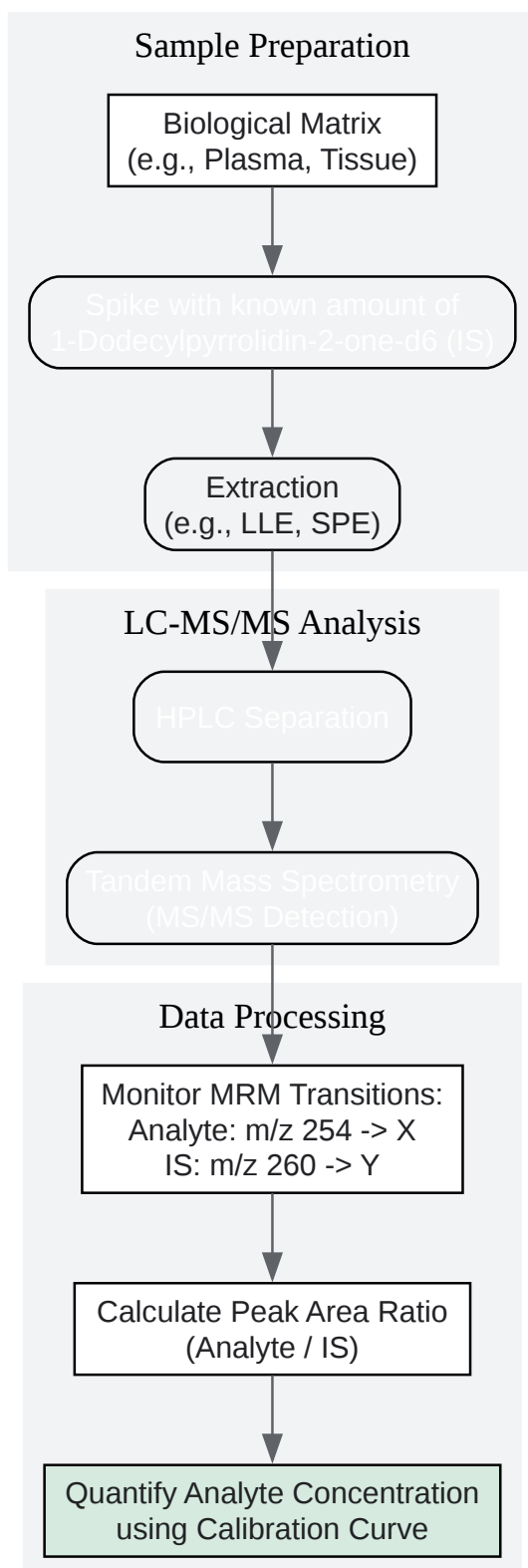
A specific, detailed experimental protocol for the synthesis of **1-Dodecylpyrrolidin-2-one-d6** is not readily available in public literature. However, a plausible synthetic route can be inferred from standard organic chemistry reactions for N-alkylation of lactams and general methods for introducing deuterium labels.

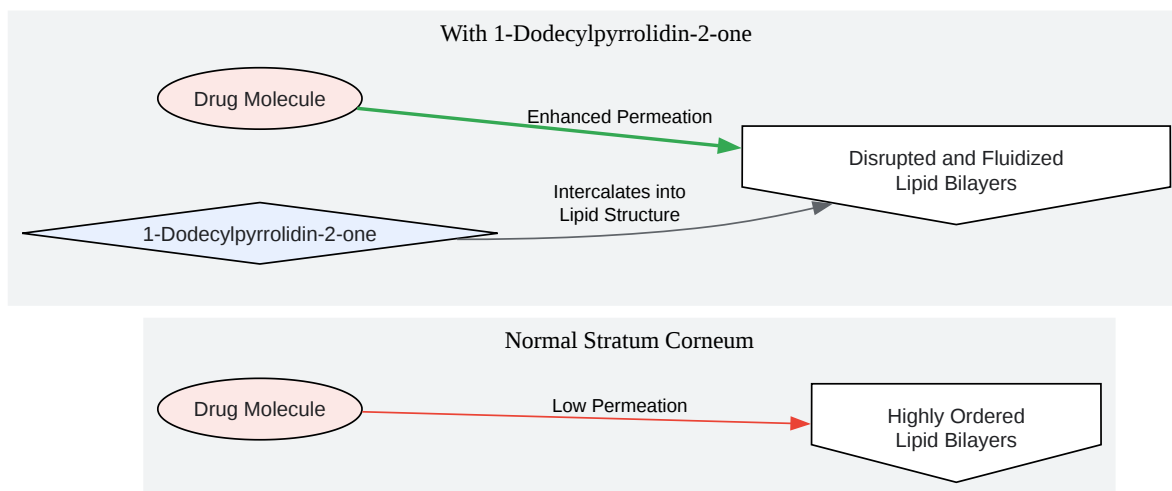
A common approach for synthesizing N-substituted pyrrolidinones involves the reaction of a pyrrolidinone with an alkyl halide in the presence of a base.<sup>[7][8]</sup> To produce the deuterated analog, one could start with a deuterated pyrrolidin-2-one.

## Proposed Synthetic Workflow

The following diagram illustrates a potential two-step process for the synthesis of **1-Dodecylpyrrolidin-2-one-d6**, starting from commercially available 2-pyrrolidinone.







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